L-Ala-L-boroPro
Description
Structure
2D Structure
Properties
Molecular Formula |
C7H16BN2O3+ |
|---|---|
Molecular Weight |
187.03 g/mol |
IUPAC Name |
[(2S)-1-[(2R)-2-boronopyrrolidin-1-yl]-1-oxopropan-2-yl]azanium |
InChI |
InChI=1S/C7H15BN2O3/c1-5(9)7(11)10-4-2-3-6(10)8(12)13/h5-6,12-13H,2-4,9H2,1H3/p+1/t5-,6-/m0/s1 |
InChI Key |
WDFZXMUIFGGBQF-WDSKDSINSA-O |
Isomeric SMILES |
B([C@@H]1CCCN1C(=O)[C@H](C)[NH3+])(O)O |
Canonical SMILES |
B(C1CCCN1C(=O)C(C)[NH3+])(O)O |
Origin of Product |
United States |
Advanced Chemical Synthesis and Stereochemical Control of L Ala L Boropro and Analogues
Convergent and Linear Synthetic Strategies for Dipeptide Boronic Acids
A convergent approach to L-Ala-L-boroPro would typically involve the separate synthesis of a protected L-Alanine amino acid and a protected L-boroProline precursor. These two fragments are then coupled together, followed by final deprotection steps to yield the target dipeptide. This method facilitates the creation of diverse analogues by simply substituting different amino acid or boro-amino acid fragments. rsc.org
Methodologies for L-Boroproline (L-boroPro) Precursor Preparation
The synthesis of the L-boroProline (L-boroPro) fragment is a critical step that requires precise stereochemical control. While there are general methods for preparing α-aminoboronic acids, the synthesis of cyclic analogues like boroProline involves specific challenges. nih.govrsc.orgresearchgate.net A common approach begins with a suitable chiral starting material, such as L-proline or its derivatives, to establish the correct stereochemistry of the pyrrolidine (B122466) ring. acs.orgnih.gov
One established route involves the conversion of a protected L-proline derivative into a suitable aldehyde precursor. This aldehyde can then undergo stereoselective borylation. An alternative strategy is the asymmetric borylation of imines, which has been shown to be an efficient method for preparing enantiopure α-aminoboronates. researchgate.net Research has also focused on the regio- and stereoselective introduction of substituents onto the proline ring, for example at the 4-position, to create precursors for constrained analogues. nih.gov These methods often involve multiple steps and require careful optimization to achieve high yields and enantiomeric purity. nih.govresearchgate.net
Strategic Use and Removal of Protecting Groups
Protecting groups are essential in peptide synthesis to prevent unwanted side reactions. nih.gov In the synthesis of this compound, an orthogonal protection strategy is employed, meaning that different protecting groups can be removed selectively without affecting others. rsc.org
The α-amino group of L-Alanine is typically protected with a temporary group like Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc). The boronic acid moiety of the L-boroProline precursor must also be protected to prevent degradation and unwanted reactions, such as the formation of trimeric boroxines. Common protecting groups for boronic acids are cyclic esters, with the pinacol (B44631) ester being the most popular due to its stability during purification and its reactivity in subsequent coupling reactions. Other options include MIDA (N-methyliminodiacetic acid) esters, which offer high stability and are easily removed under basic conditions, and diaminonaphthalene (dan) amides, which are very stable across a wide range of conditions.
The selection of protecting groups must be compatible with the coupling and deprotection steps. For instance, the Fmoc group is base-labile, while the Boc group is acid-labile. The pinacol ester can be cleaved under specific transesterification conditions. This orthogonality allows for the sequential deprotection of the N-terminus for peptide elongation, followed by the final removal of all protecting groups to yield the free dipeptide boronic acid. acs.org
Table 1: Comparison of Common Boronic Acid Protecting Groups
| Protecting Group | Structure | Stability | Deprotection Conditions |
| Pinacol Ester | Cyclic boronic ester | Stable to column chromatography and many reaction conditions. | Acidic hydrolysis (often with a scavenger like NaIO₄) or transesterification. |
| MIDA Ester | Tricyclic boronate complex with N-methyliminodiacetic acid | Very stable to hydrolytic, oxidative, and reductive conditions. | Mild basic hydrolysis (e.g., aqueous NaOH or NaHCO₃). |
| Diaminonaphthalene (dan) Amide | Boron incorporated into a diazaborinine ring system | Exceptionally stable due to N-B coordination. | Acidic hydrolysis, with easy removal of the diaminonaphthalene byproduct by extraction. |
Synthesis of Conformationally Constrained this compound Derivatives
Introducing conformational constraints into peptide structures can enhance their biological activity and selectivity by locking them into a bioactive conformation. capes.gov.br For this compound, this can be achieved by modifying the proline ring or the peptide backbone. Nature uses proline itself to introduce conformational constraint in proteins. nih.gov
Epimerization-Free Synthetic Routes for Lactam Aminoboronic Acid Analogues
Lactams, or cyclic amides, can be incorporated into peptide structures to create highly constrained analogues. byjus.com The synthesis of a lactam analogue of an aminoboronic acid requires cyclization without causing epimerization, which is the undesired inversion of a stereocenter. nih.gov Epimerization is a significant side reaction in peptide synthesis and can lead to inactive products that are difficult to separate. nih.gov
General methods for lactam synthesis include the acid-catalyzed Beckmann rearrangement of oximes or the cyclization of amino acids. byjus.com For creating lactam aminoboronic acid analogues, a route might involve the intramolecular cyclization of a linear precursor containing both an amine and a carboxylic ester, while the boronic acid is protected. To avoid epimerization, which can be promoted by strong bases or harsh activation conditions, specialized coupling reagents and optimized reaction conditions are necessary. rsc.org Researchers have developed epimerization-free methods for the block synthesis of peptides that can be adapted for such cyclizations. nih.gov The synthesis of δ-lactams (six-membered rings) and other sizes can be achieved through various catalytic methods, which could be applied to create novel constrained boronic acid structures. organic-chemistry.org
Radiosynthetic Approaches for this compound-Derived Molecular Probes
Radiolabeled peptides are valuable tools for in vivo imaging with Positron Emission Tomography (PET). bohrium.commdpi.com The development of a radiolabeled version of this compound would enable non-invasive studies of its biodistribution and target engagement. The choice of radionuclide is critical, with Fluorine-18 (¹⁸F) being a preferred isotope for PET due to its favorable decay properties. ubc.ca
Two primary strategies exist for radiolabeling peptides with ¹⁸F:
Prosthetic Group Labeling: A small molecule, or "prosthetic group," is first radiolabeled with ¹⁸F and then conjugated to the peptide. bohrium.com A highly efficient method involves the use of organotrifluoroborates, which can be labeled with aqueous [¹⁸F]fluoride via an ¹⁸F–¹⁹F isotope exchange reaction. nih.gov A precursor molecule containing an aryltrifluoroborate could be attached to the this compound peptide. This precursor is then subjected to a simple, one-step aqueous labeling procedure to produce the ¹⁸F-labeled probe in high radiochemical yield and purity. nih.govnih.gov This approach has been successfully used to label various peptides for PET imaging. researchgate.netnih.govmdpi.com
Bifunctional Chelator Labeling: This indirect method is used for radiometals like Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu). bohrium.comnih.gov A bifunctional chelator, such as DOTA or NODAGA, is covalently attached to the peptide. This peptide-chelator conjugate is then mixed with the radiometal under mild conditions, leading to the formation of a stable radiometal complex. mdpi.comnih.gov This method is straightforward and has been widely applied to label RGD peptides and other targeting molecules for PET imaging in oncology. mdpi.comnih.gov
The development of a radiolabeled this compound probe would require synthesizing a derivative with a suitable functional group for conjugation to either a prosthetic group precursor or a chelator, without compromising its biological activity. ubc.ca
Chelation Chemistry for Metal Radionuclide Incorporation
The transformation of a targeting molecule like this compound into a radiopharmaceutical for in vivo imaging (e.g., Positron Emission Tomography, PET) or therapy requires the stable attachment of a metal radionuclide. nih.gov This is accomplished using bifunctional chelating agents (BFCs), which are molecules designed to perform two key functions: one part of the molecule forms a highly stable coordination complex with the radiometal, while another part provides a functional group for covalent attachment to the targeting biomolecule. nih.govresearchgate.net
For boroPro-based FAP inhibitors (FAPIs), the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used and effective BFC. snmjournals.orgsnmjournals.org Its structure provides a pre-organized cavity that can securely coordinate with a variety of radiometals, including the positron-emitter Gallium-68 (⁶⁸Ga) for PET imaging and therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y). snmjournals.orgnih.gov
A prominent example is the synthesis of a ⁶⁸Ga-labeled FAP inhibitor based on a D-Ala-boroPro scaffold, referred to as ⁶⁸Ga-iFAP or ⁶⁸Ga-DOTA-D-Alanine-BoroPro. mdpi.comnih.gov The synthesis involves coupling a DOTA precursor, such as p-SCN-benzene DOTA, with a boroPro-containing molecule, for instance, HYNIC-iFAP. mdpi.comresearchgate.net This creates a DOTA-conjugated FAPI that is ready for radiolabeling. The subsequent chelation with ⁶⁸Ga, obtained from a ⁶⁸Ge/⁶⁸Ga generator, is highly efficient. mdpi.commdpi.com The resulting ⁶⁸Ga-iFAP has demonstrated high radiochemical purity and specific recognition of FAP, enabling clear visualization of tumors in preclinical and clinical settings. mdpi.comnih.gov
The radiolabeling process yields a product with high purity, a critical factor for clinical applications to minimize off-target radiation exposure. ymaws.com The main potential impurities are typically unbound, hydrolyzed ⁶⁸Ga and free ionic ⁶⁸Ga, which can be quantified and separated using methods like radio-HPLC or iTLC. mdpi.comendocrine-abstracts.org Research has shown that ⁶⁸Ga-iFAP can be produced with a chemical purity of 98% for the precursor and a radiochemical purity greater than 95% for the final radiolabeled compound. mdpi.comnih.govresearchgate.net
| Parameter | Reported Value | Reference |
|---|---|---|
| Precursor | DOTA-D-Alanine-BoroPro | mdpi.comnih.gov |
| Radionuclide | Gallium-68 (⁶⁸Ga) | mdpi.comnih.gov |
| Chelator | DOTA | mdpi.comnih.gov |
| Radiochemical Yield | 76.2 ± 5.2% | mdpi.com |
| Radiochemical Purity | > 95% | mdpi.comnih.govresearchgate.net |
| Precursor Chemical Purity | 98% | mdpi.comnih.gov |
Integration of Imaging Tags
Beyond radionuclides, other imaging tags, particularly fluorescent dyes, can be integrated into the structure of this compound analogues. These fluorescently-labeled inhibitors serve as powerful tools for basic research, enabling the visualization and study of FAP expression and activity in cellular and tissue-based assays using techniques like fluorescence microscopy. frontiersin.orgnih.gov
The strategy for integrating these tags is similar to that for chelators, involving the conjugation of the FAP inhibitor to a fluorophore. Research has led to the development of activity-based probes (ABPs) derived from potent FAP inhibitors. For example, UAMC1110, one of the most potent and selective known FAP inhibitors, has been successfully conjugated to the fluorescent dyes Cy3 and Cy5. frontiersin.org These probes have demonstrated subnanomolar affinity for FAP and have been used to selectively detect FAP activity in cells and in patient-derived tumor tissue sections. frontiersin.org
Other research efforts have focused on developing a range of FAP-targeted fluorescent probes (FTFs) by linking different fluorophores to a quinolone-based inhibitor scaffold. acs.orgacs.org These studies have produced agents that retain high (nanomolar) binding affinity to FAP and can be used for in vivo cellular imaging in tumor models. acs.org The development of such probes, including those based on FITC and other near-infrared cyanine (B1664457) dyes, provides a valuable toolkit for investigating the biological roles of FAP in the tumor microenvironment. frontiersin.orgacs.org
| Inhibitor Class | Imaging Tag Type | Specific Tag/Radionuclide | Application | Reference |
|---|---|---|---|---|
| BoroPro Analogues | Radionuclide (PET) | Gallium-68 (⁶⁸Ga) | In Vivo Imaging | mdpi.comnih.govnih.gov |
| BoroPro Analogues | Radionuclide (SPECT) | Technetium-99m (⁹⁹ᵐTc) | In Vivo Imaging | researchgate.netnih.gov |
| Quinolone-based / General FAPIs | Radionuclide (Therapy) | Lutetium-177 (¹⁷⁷Lu) | Targeted Radionuclide Therapy | snmjournals.orgnih.gov |
| Quinolone-based / General FAPIs | Radionuclide (Therapy) | Yttrium-90 (⁹⁰Y) | Targeted Radionuclide Therapy | snmjournals.orgnih.gov |
| Quinolone-based / General FAPIs | Radionuclide (Therapy) | Actinium-225 (²²⁵Ac) | Targeted Radionuclide Therapy | nih.gov |
| UAMC1110 (FAP Inhibitor) | Fluorescent Dye | Cy3 | In Vitro / Ex Vivo Imaging | frontiersin.org |
| UAMC1110 (FAP Inhibitor) | Fluorescent Dye | Cy5 | In Vitro / Ex Vivo Imaging | frontiersin.org |
| Quinolone-based FAPIs | Fluorescent Dye | FITC / Cyanine Dyes | In Vitro / In Vivo Imaging | frontiersin.orgacs.org |
Molecular Mechanism of Enzyme Inhibition by L Ala L Boropro
Kinetic Characterization of Enzyme-Inhibitor Interactions
The interaction between L-Ala-L-boroPro and its target enzymes is not a simple, rapid binding event. Instead, it exhibits a more complex, time-dependent inhibition profile, which is a hallmark of highly potent inhibitors.
The potency of this compound as an enzyme inhibitor is quantified by its inhibition constant (K_i) and its half-maximal inhibitory concentration (IC_50). The K_i value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. A lower K_i value signifies a higher affinity. For the closely related and potent DP-IV inhibitor, the L-L diastereomer of L-Pro-L-boroPro, a K_i value of 16 pM has been reported, indicating extremely tight binding. nih.gov While the K_i for this compound is in the nanomolar range, its IC_50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, can be significantly influenced by factors such as pH. nih.govnih.gov For instance, at physiological pH, the potency of this compound as measured by its IC_50 value can be attenuated due to a pH-dependent cyclization that is common among dipeptidyl boronic acids. nih.gov This leads to a higher IC_50 value (e.g., 1400 nM) at physiological pH compared to its inherently high affinity as suggested by its K_i value (e.g., 30 pM). nih.gov
Interactive Data Table: Inhibition Constants of boroPro-Containing Peptides against Dipeptidyl Peptidase IV
| Compound | K_i Value | IC_50 Value (Physiological pH) | Reference |
| This compound | 30 pM | 1400 nM | nih.gov |
| L-Pro-L-boroPro (L-L diastereomer) | 16 pM | Not Reported | nih.gov |
This compound is characterized as a slow-binding inhibitor of DP-IV. nih.govpnas.org This type of inhibition involves a two-step mechanism. The initial step is the rapid, reversible formation of an enzyme-inhibitor complex (EI). This is followed by a slower, conformational change or isomerization of the initial complex to a more stable, tightly bound complex (EI*).
The presence of slow-binding kinetics is evident from the non-linear progress curves observed when the enzyme reaction is initiated in the presence of the inhibitor. pnas.org The reaction rate is initially faster and then gradually slows down as the more stable EI* complex forms. After a certain period, typically around 10 minutes for this compound, the reaction rate becomes linear, which corresponds to the final steady-state of inhibition. pnas.org This time-dependent nature of the inhibition is a key feature that distinguishes it from simpler inhibition mechanisms. The instability of the inhibitor and its very high affinity for the enzyme can make a rigorous kinetic analysis challenging. nih.gov
The slow-binding nature of this compound clearly distinguishes it from rapid equilibrium competitive inhibition. In rapid equilibrium inhibition, the binding of the inhibitor to the enzyme is a single, rapid step, and the equilibrium between the free enzyme, inhibitor, and the enzyme-inhibitor complex is established almost instantaneously. This results in linear reaction progress curves from the moment of initiation.
A clear demonstration of this distinction is seen when comparing the inhibition of DP-IV by this compound with its constituent part, boroPro. While this compound exhibits slow-binding kinetics with non-linear progress curves, boroPro alone acts as a standard rapid equilibrium competitive inhibitor, producing linear reaction rates. nih.govpnas.org This indicates that the dipeptide structure is crucial for the slow-binding characteristic of this compound.
Boronic Acid Warhead Interaction within Enzyme Active Sites
The key to the potent inhibitory activity of this compound lies in the chemical reactivity of its boronic acid "warhead" within the active site of serine proteases.
Dipeptidyl peptidase IV is a serine protease, meaning it utilizes a serine residue in its active site for catalysis. nih.gov The boronic acid moiety of this compound is designed to interact directly with this catalytic serine. The boron atom of the boronic acid is electrophilic and is readily attacked by the nucleophilic hydroxyl group of the active site serine. This results in the formation of a stable, yet reversible, covalent bond, creating a tetrahedral adduct. This covalent interaction is a primary contributor to the high affinity and prolonged inhibition observed with this compound and other boronic acid-based inhibitors. The formation of such covalent adducts between boronic acids and serine proteases has been confirmed using techniques like NMR spectroscopy.
The inhibitory mechanism of this compound also involves the principle of transition state mimicry. During the normal enzymatic hydrolysis of a peptide substrate by a serine protease, a transient, high-energy tetrahedral intermediate is formed. The enzyme's active site is evolutionarily optimized to stabilize this transition state, thereby lowering the activation energy of the reaction.
The boronic acid warhead of this compound, upon forming a covalent adduct with the active site serine, adopts a stable tetrahedral geometry. This structure closely resembles the unstable tetrahedral transition state of the natural substrate. By mimicking this high-energy intermediate, this compound effectively "tricks" the enzyme into binding it with extremely high affinity, much tighter than the actual substrate. This stable mimicry effectively locks the enzyme in an inactive conformation, preventing it from proceeding with its catalytic cycle.
Structure Activity Relationships Sar Governing L Ala L Boropro Efficacy and Selectivity
Stereochemical Determinants of Inhibitory Potency
The three-dimensional arrangement of atoms within the inhibitor molecule, particularly at the P1 and P2 positions, plays a critical role in its interaction with the target enzyme's active site.
A fundamental requirement for the potent inhibition of dipeptidyl peptidases by Xaa-boroPro dipeptides is the presence of the (R)-stereoisomer of the boroproline moiety at the P1 position. acs.orgnih.gov This specific stereochemistry is essential for the proper orientation of the boronic acid warhead within the enzyme's active site, allowing it to form a stable covalent bond with the catalytic serine residue. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent reversible inhibition. The alternative (S)-stereoisomer at the P1 position results in a significant loss of inhibitory activity, highlighting the strict stereochemical demands of the enzyme's S1 subsite.
Impact of Amino Acid Substitutions at the P2 Position (Alanine Moiety)
The identity of the amino acid residue at the P2 position, which is alanine (B10760859) in L-Ala-L-boroPro, is a key determinant of the inhibitor's potency and selectivity profile against different prolyl peptidases.
Research has shown that a variety of L-amino acids are well-tolerated at the P2 position of Xaa-boroPro inhibitors. acs.orgnih.gov Both polar and non-polar L-amino acid side chains can be accommodated within the S2 subsite of enzymes like DPP-IV without a substantial loss of inhibitory activity. For instance, replacing the P2 alanine with other L-amino acids such as valine, isoleucine, or even those with charged side chains, can result in inhibitors that retain low nanomolar potency. This flexibility suggests that the S2 pocket is relatively spacious and can interact favorably with a range of side chains.
Table 1: Inhibitory Activity of Xaa-boroPro Dipeptides with Various L-Amino Acids at the P2 Position against DPP-IV
| P2 Amino Acid (Xaa) | Ki (nM) |
| L-Alanine | 2.3 |
| L-Valine | 1.8 |
| L-Isoleucine | 2.1 |
| L-Proline | 15.0 |
| L-Phenylalanine | 9.4 |
| Data sourced from Coutts et al. (1996). The table shows the inhibition constants (Ki) for dipeptidyl boronic acid inhibitors with different L-amino acids at the P2 position against dipeptidyl peptidase IV. |
In contrast to the broad tolerance for L-amino acids, substitutions at the P2 position with D-amino acids, α,α-disubstituted amino acids, or glycine (B1666218) are not well-tolerated and lead to a significant reduction in inhibitory activity. acs.orgnih.gov The introduction of a D-amino acid at P2 results in a diastereomer that fits poorly into the active site, disrupting the key interactions necessary for potent binding. Similarly, the increased steric bulk of α,α-disubstituted amino acids clashes with the S2 subsite. The substitution of glycine at the P2 position also leads to a marked decrease in potency, indicating that a side chain at this position is important for optimal binding, even if the specific nature of that side chain can vary. nih.gov However, for other related enzymes like Fibroblast Activation Protein (FAP), Gly-boroPro can be a potent inhibitor. nih.gov
Role of N-Terminal Modifications and Conjugation on Inhibitory Activity
Modifying the N-terminus of dipeptide boronic acid inhibitors is a critical strategy for modulating their potency, selectivity, and pharmacokinetic properties. The free N-terminus of a simple dipeptide like this compound can be a liability, as it can lead to cyclization and inactivation in aqueous solutions. acs.org
N-terminal blocking groups, such as an acetyl group (Ac), can prevent this intramolecular cyclization and significantly impact the inhibitor's profile. For example, N-acetyl-Gly-boroPro shows potent inhibition of FAP with a Ki of 23 nM, while being significantly less active against DPP-IV (Ki = 377 nM). researchgate.net This demonstrates that N-terminal modification can enhance selectivity. Further elaboration of the N-terminal acyl group can lead to highly potent and selective inhibitors. For instance, introducing aromatic moieties can lead to enhanced interactions within the enzyme's active site. N-(pyridine-4-carbonyl)-D-Ala-boroPro was identified as a highly potent FAP inhibitor (IC50 = 36 nM), a significant improvement over the simple N-acetyl-D-Ala-boroPro. preprints.org More complex groups, such as the 4-quinolinoyl moiety, have been shown to yield inhibitors with superior FAP binding affinity compared to benzoyl-based analogs. preprints.org These modifications highlight the importance of the N-terminal region for extending interactions beyond the S1 and S2 subsites to achieve higher affinity and to fine-tune selectivity among the prolyl peptidase family.
Table 2: Effect of N-Terminal Modifications on FAP Inhibitory Potency
| Compound | IC50 (nM) for FAP |
| N-acetyl-Gly-boroPro | 23 (Ki) |
| N-acetyl-D-Ala-boroPro | 350 (Ki) |
| N-(benzoyl)-D-Ala-boroPro | 54 |
| N-(pyridine-4-carbonyl)-D-Ala-boroPro | 36 |
| N-(4-quinolinoyl)-Gly-boroPro | 3.7 |
| N-(4-quinolinoyl)-D-Ala-boroPro | 6.4 |
| Data compiled from multiple sources. researchgate.netpreprints.org This table illustrates how different N-terminal modifications influence the inhibitory potency against Fibroblast Activation Protein (FAP). |
Table of Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | (R)-1-((S)-Alanin-2-yl)pyrrolidine-2-boronic acid |
| Gly-boroPro | (R)-1-(Glycyl)pyrrolidine-2-boronic acid |
| Val-boroPro | (R)-1-((S)-Valin-2-yl)pyrrolidine-2-boronic acid |
| N-acetyl-Gly-boroPro | (R)-1-(N-acetylglycyl)pyrrolidine-2-boronic acid |
| N-acetyl-D-Ala-boroPro | (R)-1-(N-acetyl-D-alanyl)pyrrolidine-2-boronic acid |
| N-(benzoyl)-D-Ala-boroPro | (R)-1-(N-benzoyl-D-alanyl)pyrrolidine-2-boronic acid |
| N-(pyridine-4-carbonyl)-D-Ala-boroPro | (R)-1-(N-(pyridine-4-carbonyl)-D-alanyl)pyrrolidine-2-boronic acid |
| N-(4-quinolinoyl)-Gly-boroPro | (R)-1-(N-(quinolin-4-ylcarbonyl)glycyl)pyrrolidine-2-boronic acid |
| N-(4-quinolinoyl)-D-Ala-boroPro | (R)-1-(N-(quinolin-4-ylcarbonyl)-D-alanyl)pyrrolidine-2-boronic acid |
Consequences of N-Terminal Blocking on Enzyme Affinity
The N-terminal amino group of dipeptide boronic acids like this compound is a critical determinant of enzyme affinity and selectivity. Unmodified, this free amine can lead to broad reactivity against various dipeptidyl peptidases (DPPs), limiting the compound's specificity. For instance, Gly-boroPro (Talabostat) shows potent inhibition but lacks selectivity for FAP over DPPs due to its free N-terminus. nih.govbiorxiv.orgnih.gov
Strategic blocking or acylation of this N-terminus has proven to be a highly effective strategy to enhance both potency against FAP and selectivity over related enzymes like prolyl oligopeptidase (PREP) and the DPP family. nih.govnih.gov The introduction of an N-terminal blocking group can eliminate cross-reactivity with DPPs. nih.gov Research has shown that various N-acyl groups can significantly modulate the inhibitory activity.
For example, studies exploring different N-terminal blocking groups on dipeptide-boroPro scaffolds revealed that specific aromatic and heterocyclic groups could confer low nanomolar inhibitory activity against FAP. nih.gov The transition from a simple acetyl group to a more complex quinolinoyl group can dramatically increase potency. For example, N-(4-quinolinoyl)-D-Ala-boroPro was found to be a highly potent FAP inhibitor, demonstrating that the nature of the blocking group is a key factor in achieving high affinity. nih.govpreprints.org In one study, N-(4-quinolinoyl)-D-Ala-boroPro showed an IC₅₀ for FAP of 6.4 ± 1.4 nM, a significant increase in potency compared to N-acetyl-D-Ala-boroPro (IC₅₀ = 2900 ± 600 nM). preprints.orgresearchgate.net This highlights that the P₂-P₃ region of the inhibitor, where the blocking group resides, engages in crucial interactions with the enzyme's S₂-S₃ pockets, thereby dictating affinity and selectivity. nih.gov
| Compound | N-Terminal Group | IC₅₀ (FAP) [nM] | Selectivity over PREP (fold) | Reference |
|---|---|---|---|---|
| Gly-boroPro (Talabostat) | H- | - | 900 | nih.gov |
| N-acetyl-D-Ala-boroPro | Acetyl- | 2900 ± 600 | - | preprints.orgresearchgate.net |
| N-(benzoyl)-D-Ala-boroPro | Benzoyl- | 54 ± 2.9 | 33 | preprints.orgresearchgate.net |
| N-(pyridine-4-carbonyl)-D-Ala-boroPro | Pyridine-4-carbonyl- | 36 ± 4.8 | >350 | nih.govresearchgate.net |
| N-(4-quinolinoyl)-Gly-boroPro | 4-Quinolinoyl- | 3.7 ± 0.2 | ~3 | preprints.orgresearchgate.net |
| N-(4-quinolinoyl)-D-Ala-boroPro | 4-Quinolinoyl- | 6.4 ± 1.4 | 160 | preprints.orgresearchgate.net |
Effect of Linker Chemistries in Conjugated this compound Analogues
Linkers can be broadly categorized as cleavable or non-cleavable. nih.govwuxiapptec.com
Cleavable Linkers: These are designed to be stable in systemic circulation but are cleaved to release the active drug upon reaching the target microenvironment. nih.gov Cleavage can be triggered by specific conditions, such as the acidic pH of endosomes or the presence of specific enzymes (e.g., cathepsins, matrix metalloproteinases) that are abundant in the tumor microenvironment. unimi.itnih.gov A popular example is the dipeptide valine-citrulline (Val-Cit) linker, which is susceptible to cleavage by lysosomal proteases. nih.gov The choice of a cleavable linker ensures that the potent boronic acid inhibitor is released in its active form precisely at the site of action, minimizing systemic exposure. wuxiapptec.com
Non-Cleavable Linkers: These linkers remain intact, and the drug is released after the complete lysosomal degradation of the antibody carrier. nih.gov This approach can result in a longer half-life and potentially reduced off-target effects. wuxiapptec.com
The hydrophilicity of the linker is another critical parameter. Incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), can improve the solubility of the entire conjugate, prevent aggregation, and favorably alter its pharmacokinetic profile. wuxiapptec.com The specific chemistry used to attach the linker to both the this compound analogue and the carrier molecule must be carefully chosen to ensure a stable conjugate with a defined drug-to-antibody ratio (DAR). nih.gov
Conformational Flexibility and pH-Dependent Cyclization
Dipeptide boronic acids exist in a pH-dependent equilibrium between an open-chain form and a closed, cyclized form through the formation of an intramolecular dative bond between the N-terminal nitrogen and the boron atom. nih.govnih.gov This conformational flexibility can significantly impact biological activity, as the open-chain form is generally considered the active conformation for binding to the catalytic serine residue of target proteases. nih.gov
The boronic acid moiety itself is a Lewis acid with a pKa typically around 9. wikipedia.org At physiological pH (around 7.4), it exists predominantly in a neutral, trigonal planar state. nih.gov However, to form a stable, covalent bond with the active site serine, the boron atom must adopt an anionic, tetrahedral configuration. nih.govnih.gov The equilibrium between these states is sensitive to pH and the surrounding chemical environment. researchgate.netresearchgate.net
Strategies to Mitigate Attenuating Cyclization of Dipeptide Boronic Acids
The spontaneous intramolecular cyclization of dipeptide boronic acids can attenuate their inhibitory potency by reducing the concentration of the active, open-chain conformer. Several strategies have been developed to mitigate this issue by shifting the equilibrium toward the open form or by designing analogues that are less prone to cyclization.
One effective strategy is the N-terminal acylation or blocking discussed previously (Section 4.3.1). By converting the nucleophilic N-terminal amine into a less reactive amide, the propensity for intramolecular attack on the electrophilic boron atom is significantly reduced. This not only enhances selectivity but also stabilizes the active, open-chain conformation.
Another approach involves introducing conformational constraints into the dipeptide backbone. This can be achieved by:
Incorporating turn-inducing elements: Using D-amino acids or N-methylated amino acids at the P₂ position can pre-organize the peptide backbone into a conformation that is less favorable for cyclization. nih.gov
Macrocyclization: Creating a larger cyclic peptide structure can lock the molecule into a bioactive conformation that prevents the specific intramolecular N-B bond formation. nih.govnih.gov These strategies aim to create a higher effective concentration of the desired conformer.
Structural Basis for Enhanced Potency of Constrained Analogues at Physiological pH
Constrained analogues that resist cyclization often exhibit enhanced potency at physiological pH. The structural basis for this enhancement is twofold. First, by preventing the formation of the inactive cyclic species, these analogues ensure a higher population of the inhibitor is in the active, open-chain state, ready to engage with the enzyme.
Second, constraining the molecule into a "bioactive" conformation can reduce the entropic penalty of binding. When a flexible molecule binds to an enzyme, it loses a significant amount of conformational entropy, which is energetically unfavorable. A rigid, pre-organized inhibitor that already resembles the bound conformation pays a much lower entropic cost upon binding, leading to a more favorable free energy of binding (ΔG) and, consequently, higher affinity (lower Ki or IC₅₀). nih.gov
Specific Enzymatic Targets and Cross Reactivity of L Ala L Boropro
Dipeptidyl Peptidase IV (DPP-IV; EC 3.4.14.5) as a Primary Target
Dipeptidyl peptidase IV, also known as CD26, is a transmembrane glycoprotein (B1211001) that cleaves Xaa-Proline dipeptides from the N-terminus of polypeptides. nih.govpnas.org It is a well-validated therapeutic target for type 2 diabetes due to its role in inactivating incretin (B1656795) hormones like GLP-1 and GIP. nih.govnih.gov
L-Ala-L-boroPro is recognized as an exceptionally potent and specific inhibitor of DPP-IV. nih.govpnas.org The compound exhibits slow-binding kinetics, characteristic of tight-binding inhibitors that form a stable complex with the enzyme's active site. nih.govpnas.org
Research has established its high affinity with inhibition constants (Kᵢ) in the picomolar to nanomolar range. Specifically, this compound has been reported to have a Kᵢ value of 30 pM for DPP-IV. nih.govcolab.ws However, its potency can be influenced by pH. At physiological pH, dipeptidyl boronic acids like this compound can undergo a pH-dependent cyclization, which attenuates their inhibitory activity. nih.govcolab.ws This results in a significantly higher IC₅₀ value of 1400 nM under these conditions. nih.govcolab.ws
The specificity of the interaction is highly dependent on its structure. A free N-terminal amine on the alanine (B10760859) residue is crucial for its activity. Blocking this N-terminus eliminates its affinity for DPP-IV. nih.govpnas.org Furthermore, the presence of the N-terminal amino acid is critical; removing the L-Alanine residue to yield just boroPro reduces its affinity for DPP-IV by five orders of magnitude. nih.govpnas.org
While this compound is highly potent against DPP-IV, a significant concern with dipeptide boronic acid inhibitors is their cross-reactivity with other members of the dipeptidyl peptidase family, particularly DPP8 and DPP9. nih.gov Inhibition of DPP8 and DPP9 has been linked to toxicity in preclinical studies. nih.govdiabetesjournals.org
The analog Val-boroPro (Talabostat) is known to inhibit DPP4 (IC₅₀ < 4 nM), DPP8 (IC₅₀ = 4 nM), and DPP9 (IC₅₀ = 11 nM), demonstrating a lack of selectivity. researchgate.netnih.gov This cross-reactivity is a key consideration in the development of therapeutic agents. However, research also suggests that the potency of dipeptide boronic acid inhibitors can be combined with selectivity against DPP8/9 to achieve a wider therapeutic index. nih.gov The structural differences in the active sites of DPP family members offer a pathway to designing more selective inhibitors. For instance, the S2 pocket of DPP-IV is known to preferentially recognize large hydrophobic and aromatic side chains, a feature that can be exploited to enhance specificity. semanticscholar.org
| Compound | DPP-IV (CD26) | DPP8 | DPP9 | Reference |
|---|---|---|---|---|
| This compound | Kᵢ = 30 pM; IC₅₀ = 1400 nM | Data Not Available | Data Not Available | nih.govcolab.ws |
| Val-boroPro (Talabostat) | IC₅₀ < 4 nM | IC₅₀ = 4 nM | IC₅₀ = 11 nM | researchgate.netnih.gov |
| Ac-Gly-boroPro | Kᵢ = 130,000 nM | Kᵢ = 51,000 nM | Kᵢ = 120,000 nM | researchgate.net |
Fibroblast Activation Protein (FAP-α; EC 3.4.21.-) as a Target
Fibroblast Activation Protein-α (FAP) is another post-proline cleaving serine protease that shares structural homology with DPP-IV. jci.org It is selectively expressed on reactive stromal fibroblasts in the microenvironment of epithelial-derived cancers, making it a target for cancer therapy and imaging. jci.orgnih.gov
Although related to DPP-IV, FAP exhibits distinct substrate and inhibitor binding characteristics. First-generation boronic acid inhibitors like Val-boroPro are significantly less potent against FAP than DPP-IV, with an IC₅₀ of 560 nM for FAP compared to < 4 nM for DPP-IV. researchgate.net This difference in potency underscores the unique features of the FAP active site.
A key distinction lies in the requirements for the N-terminal P2 amino acid. DPP-IV's active site contains two glutamate (B1630785) residues (Glu203 and Glu204) that form a salt bridge with the free N-terminal amine of the inhibitor, an interaction critical for high-affinity binding. nih.gov In contrast, FAP's active site can accommodate N-terminally acylated amino acids. researchgate.netnih.gov This has been exploited to create FAP-selective inhibitors. For example, Ac-Gly-boroPro is a selective FAP inhibitor with a Kᵢ of 23 nM, while it is a very weak inhibitor of DPP-IV (Kᵢ = 130,000 nM). researchgate.net This suggests that the N-acyl group is tolerated or even preferred by FAP but prevents effective binding to DPP-IV. researchgate.net
The identity of the amino acid at the P2 position (the residue preceding proline) has a profound impact on selectivity for FAP. While DPP-IV has a strong preference for L-amino acids at this position, FAP demonstrates more flexibility. nih.gov Studies have shown that FAP can tolerate a D-alanine at the P2 position in the context of X-boroPro inhibitors. nih.gov
Substrate library screening has revealed that while DPP-IV shows broad reactivity, FAP has more stringent requirements. Using an Ac-P2-Pro1 library, FAP was found to exclusively cleave Ac-Gly-Pro, whereas DPP-IV showed minimal reactivity with any substrate in that library. researchgate.net This highlights that an N-acetylated glycine (B1666218) at the P2 position is a strong motif for FAP selectivity. In another context, a P2 glycine congener was found to have an approximately 75-fold higher FAP binding affinity compared to its D-alanine counterpart, indicating that while D-amino acids are tolerated, glycine is often preferred for optimal FAP inhibition. nih.govpreprints.org
| Compound | FAP IC₅₀ / Kᵢ | DPP-IV IC₅₀ / Kᵢ | Selectivity (FAP vs. DPP-IV) | Reference |
|---|---|---|---|---|
| Val-boroPro (Talabostat) | IC₅₀ = 560 nM | IC₅₀ < 4 nM | ~140-fold preference for DPP-IV | researchgate.net |
| Ac-Gly-boroPro | Kᵢ = 23 nM | Kᵢ = 130,000 nM | ~5652-fold preference for FAP | researchgate.net |
| Glu-boroPro | Inhibits FAP | Inhibits DPP-IV | Non-selective | nih.gov |
| N-(4-quinolinoyl)-D-Ala-boroPro | IC₅₀ = 6.4 nM | - | - | nih.govpreprints.org |
Inhibition of Other Dipeptidyl Peptidases and Prolyl Endopeptidases
The inhibitory spectrum of this compound and its analogs extends beyond DPP-IV and FAP to other related enzymes. The primary challenge in developing inhibitors for this class of enzymes is achieving selectivity over both other dipeptidyl peptidases and prolyl endopeptidases (also known as prolyl oligopeptidases or PREP). researchgate.netnih.gov
First-generation compounds like Val-boroPro lacked selectivity against FAP over PREP. researchgate.net However, modifications, particularly at the N-terminus, have yielded highly selective inhibitors. Ac-Gly-boroPro, for instance, demonstrates significant selectivity for FAP over a panel of other prolyl peptidases, including DPP-7, DPP-8, DPP-9, and prolyl oligopeptidase. researchgate.net This illustrates that while the boroPro warhead is a potent pharmacophore for this enzyme family, specificity is driven by the substituents at the P2 position and the N-terminus.
| Enzyme | Kᵢ (nM) | Reference |
|---|---|---|
| FAP-α | 23 | researchgate.net |
| DPP-IV | 130,000 | researchgate.net |
| DPP-7 | 210 | researchgate.net |
| DPP-8 | 51,000 | researchgate.net |
| DPP-9 | 120,000 | researchgate.net |
| Prolyl Oligopeptidase (PREP) | 2,900 | researchgate.net |
| Acylpeptide Hydrolase | >100,000 | researchgate.net |
Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9)
Dipeptidyl peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9) are intracellular, cytosolic serine proteases that share significant structural and functional homology with each other and with the more widely known Dipeptidyl Peptidase 4 (DPP4). They play roles in various cellular processes, and their inhibition has been linked to significant immunological responses nih.govnih.gov.
This compound is anticipated to be a potent inhibitor of both DPP8 and DPP9. This is based on extensive research on its analog, Val-boroPro, which is a powerful inhibitor of both enzymes. nih.govmerckmillipore.com Val-boroPro inhibits DPP8 and DPP9 with IC₅₀ values in the low nanomolar range. merckmillipore.com The inhibition of DPP8 and DPP9 by Val-boroPro has been shown to trigger a specific form of programmed cell death known as pyroptosis in monocytes and macrophages, a key mechanism behind its immunostimulatory effects. nih.govnih.govresearchgate.net This process involves the activation of the NLRP1 inflammasome and caspase-1. nih.gov Given that the primary recognition motif for these enzymes is the P1 proline residue, and the P2 residue modulates potency, the substitution of valine for alanine is expected to retain a strong inhibitory effect. Therefore, this compound is likely a potent dual inhibitor of DPP8 and DPP9.
Quiescent Cell Proline Dipeptidase (DPPII/QPP)
Quiescent Cell Proline Dipeptidase, also referred to as DPPII or DPP7, is another member of the post-proline cleaving serine peptidase family. It is distinct from DPP4, DPP8, and DPP9 and exhibits optimal activity at an acidic pH.
Direct inhibitory data for this compound against DPPII/QPP is not extensively documented. However, studies on Val-boroPro show that it is a significantly weaker inhibitor of QPP compared to its activity against DPP8 and DPP9. Val-boroPro inhibits QPP (also designated as DPP7) with an IC₅₀ value of 310 nM. merckmillipore.com This indicates a degree of selectivity for the DPP8/9 subtypes over QPP. This reduced potency is a common feature among many boroPro-based inhibitors. It is reasonable to extrapolate that this compound would also display weaker inhibition towards DPPII/QPP relative to its potent action on DPP8 and DPP9.
Prolyl Oligopeptidase (POP)
Prolyl Oligopeptidase (POP), also known as Prolyl Endopeptidase (PREP), is a large cytosolic serine peptidase that differs from the dipeptidyl peptidases in that it functions as an endopeptidase, cleaving proline-containing peptides internally. frontiersin.org Its substrates are typically peptides shorter than 30 amino acids. frontiersin.org
Val-boroPro is reported to be a relatively weak inhibitor of POP, with an IC₅₀ value of 390 nM. merckmillipore.com This suggests that the basic Xaa-boroPro scaffold has a lower affinity for POP compared to DPP family members like DPP8 and DPP9. Research into derivatives, however, shows that the Ala-boroPro scaffold can be modified to interact with POP. For instance, N-acetyl-d-Ala-boroPro was found to be modestly selective for PREP over Fibroblast Activation Protein (FAP). nih.gov This indicates that while this compound itself is likely a weak POP inhibitor, modifications to its structure could modulate this activity.
| Enzyme Target | Inhibitor | Reported IC₅₀ (nM) | Reference |
|---|---|---|---|
| DPP8 | Val-boroPro | 4 | merckmillipore.com |
| DPP9 | Val-boroPro | 11 | merckmillipore.com |
| DPPII/QPP (DPP7) | Val-boroPro | 310 | merckmillipore.com |
| Prolyl Oligopeptidase (POP/PREP) | Val-boroPro | 390 | merckmillipore.com |
| DPP-IV | Val-boroPro | 26 | merckmillipore.com |
| Fibroblast Activation Protein (FAP) | Val-boroPro | 40 | merckmillipore.com |
Rational Design for Enhanced Target Selectivity
The development of selective inhibitors for specific post-proline cleaving enzymes is a significant challenge due to the high homology in their active sites. nih.gov Rational design approaches for Xaa-boroPro inhibitors like this compound focus on exploiting the subtle structural differences between these enzymes. Key strategies involve modifications at the N-terminus and the P2 position.
N-Terminal Modification: this compound possesses a free N-terminal amino group. This feature is associated with a lack of selectivity among the DPP enzymes (DPP4, DPP8, DPP9, etc.). nih.gov Capping the N-terminus with various chemical groups is a highly effective strategy to eliminate this broad DPP cross-reactivity and introduce selectivity for other enzymes like FAP or POP. For example, adding an N-(pyridine-4-carbonyl) group to D-Ala-boroPro results in a potent and highly selective FAP inhibitor, while an N-(pyridine-3-carbonyl) cap on Val-boroPro yields a selective PREP inhibitor. nih.gov
P2 Position Variation: The amino acid at the P2 position is critical for modulating potency and selectivity. While many L-amino acids are tolerated by enzymes like DPP-IV, the use of D-amino acids is generally not. acs.org However, for other enzymes like FAP, a D-alanine at P2 is tolerated and can provide significant selectivity over PREP. nih.gov Studies on N-acetyl-D-Ala-boroPro showed modest potency for FAP (Kᵢ of 350 nM). nih.govresearchgate.net Further modifications, such as replacing the N-acetyl group with N-(4-quinolinoyl), dramatically increased FAP affinity, demonstrating how P2 and N-terminal modifications can work synergistically. nih.gov
BoroProline Ring Substitution: Another avenue for rational design involves introducing substitutions onto the boroProline ring itself. Stereoselective substitutions at the 4-position of the boroProline have been shown to modulate potency and selectivity between DPP-IV, DPP8, and DPP9, highlighting a path to fine-tune the inhibitor's profile. nih.gov
| Compound | IC₅₀ FAP (nM) | IC₅₀ PREP (nM) | Selectivity (PREP/FAP) | Reference |
|---|---|---|---|---|
| N-acetyl-D-Ala-boroPro | 2900 | 1100 | 0.4 | nih.govnih.gov |
| N-(benzoyl)-D-Ala-boroPro | 54 | 1800 | 33 | nih.gov |
| N-(pyridine-4-carbonyl)-D-Ala-boroPro | 36 | 13000 | >350 | nih.govnih.gov |
| N-(4-quinolinoyl)-D-Ala-boroPro | 6.4 | 1000 | 160 | nih.gov |
Preclinical Research Applications and Biological Investigations of L Ala L Boropro
In Vitro Cellular Assays for Enzyme Activity and Target Engagement
In vitro studies, which are experiments conducted on cells in a controlled laboratory setting, have been fundamental in characterizing the enzymatic and cellular effects of L-Ala-L-boroPro. These assays allow for precise measurement of the compound's interaction with its targets and the immediate consequences for cell behavior.
Evaluation of Inhibitor-Induced Cellular Responses
The inhibition of DPP enzymes by this compound sets off a cascade of cellular responses, primarily related to immune stimulation. nih.gov A key response observed in vitro is the upregulation of various cytokines and chemokines. selleckchem.comaacrjournals.org In co-culture systems involving human bone marrow stromal cells or fibroblast cell lines (like MM46T) and monocytic cells (like THP-1), treatment with this compound leads to a significant increase in the production of these signaling molecules. aacrjournals.org
This effect is largely driven by the induction of Interleukin-1 beta (IL-1β). aacrjournals.org The inhibition of DPP8 and DPP9 in monocytic cells triggers the activation of caspase-1, a critical enzyme in the inflammasome pathway. sec.govaacrjournals.org Activated caspase-1 then cleaves pro-IL-1β into its mature, secreted form. aacrjournals.org This secreted IL-1β can then act in an autocrine fashion (on the monocyte itself) and a paracrine fashion (on nearby cells like fibroblasts) to amplify the production of other inflammatory cytokines and chemokines. aacrjournals.org This entire process can be blocked by antibodies against IL-1β or its receptor, confirming the central role of this cytokine in the cellular response to this compound. aacrjournals.org
Characterization of Molecular Interactions at the Cellular Level
At the molecular level, this compound's mechanism involves a high-affinity, competitive interaction with the catalytic site of its target enzymes. medchemexpress.commedchemexpress.com As a boronic acid-containing compound, it forms a stable, covalent bond with the catalytic serine residue within the active site of the DPP enzymes. nih.gov This effectively blocks the enzyme from cleaving its natural substrates, which are polypeptides with a proline or alanine (B10760859) at the second-to-last position from the N-terminus. medchemexpress.commedchemexpress.com
The most profound molecular interaction characterized at the cellular level is the activation of the NLRP1 inflammasome. unc.eduinvivogen.com DPP8 and DPP9 are now understood to be endogenous (naturally occurring) inhibitors of the NLRP1 and CARD8 inflammasomes. embopress.orginvivogen.com By inhibiting DPP8/9 activity, this compound disrupts this natural brake, leading to the activation of the inflammasome complex. invivogen.com This activation results in the autoproteolytic cleavage of caspase-1, which in turn cleaves Gasdermin D (GSDMD) to trigger pyroptosis and processes pro-inflammatory cytokines like IL-1β and IL-18 for secretion. embopress.orgunc.edu This molecular cascade has been demonstrated in LPS-primed human peripheral blood mononuclear cells (PBMCs) and various reporter cell lines, where this compound treatment leads to ASC speck formation, caspase-1 cleavage, and IL-1β release. unc.eduinvivogen.comresearchgate.net
In Vivo Investigations in Animal Models
Following promising in vitro results, this compound was evaluated in various animal models, primarily mice, to understand its effects within a complex living organism. These studies have been crucial for observing its impact on tumor growth, enzyme activity in different tissues, and the systemic immune response.
Evaluation of Enzyme Activity Modulation in Preclinical Organ Systems
In vivo studies have confirmed that this compound can successfully inhibit its target enzymes within a living system. In a study involving patients with metastatic colorectal cancer, administration of the compound led to a significant, albeit partial, inhibition of FAP enzymatic activity in the peripheral blood. tandfonline.comnih.gov Specifically, post-proline-specific endopeptidase activity, a measure of FAP function, was inhibited by approximately 21% after nine weeks of treatment. tandfonline.com This demonstrates that the inhibitor can reach its target in the body and modulate its activity, providing proof-of-concept for its physiological action. researchgate.net In SCID mice bearing human breast cancer xenografts that express FAP, this compound was also shown to slightly slow tumor growth, which is consistent with the modulation of FAP activity in the tumor stroma. apexbt.com
Studies on Inflammasome Activation and Immunostimulatory Properties
The most significant in vivo findings for this compound relate to its powerful immunostimulatory properties. aacrjournals.orgnih.gov Preclinical studies in various mouse tumor models, including fibrosarcoma, lymphoma, and melanoma, showed that the compound can cause tumor regression and rejection. medchemexpress.commedchemexpress.com This anti-tumor effect is not primarily due to direct killing of cancer cells but rather the stimulation of both the innate and adaptive immune systems. sec.govselleckchem.com
The mechanism elucidated in vitro was confirmed in vivo: this compound's inhibition of DPP enzymes leads to increased mRNA expression of cytokines and chemokines within the tumor microenvironment. medchemexpress.commedchemexpress.com These signaling molecules promote the chemoattraction and activation of immune effector cells, such as T-cells and natural killer (NK) cells, which then attack the tumor. selleckchem.com The critical role of the IL-1 signaling pathway was demonstrated in mice lacking the IL-1 receptor; in these mice, both the cytokine/chemokine response and the anti-tumor activity of this compound were completely abolished. aacrjournals.org This highlights that the inflammasome-driven IL-1β production is essential for the compound's therapeutic effect in these models. sec.govaacrjournals.org Further studies have shown that this immune activation can lead to the development of protective immunological memory against the tumor. medchemexpress.commedchemexpress.com
| Animal Model | Tumor Type | Key Immunostimulatory Findings | Source(s) |
| Mice | WEHI 164 Fibrosarcoma | Increased mRNA of cytokines/chemokines; tumor regression and rejection. | medchemexpress.commedchemexpress.com |
| Mice | EL4 and A20/2J Lymphoma | Tumor regression and rejection; involvement of tumor-specific CTL. | medchemexpress.commedchemexpress.com |
| Mice (IL-1RI deficient) | Various | Abrogation of cytokine/chemokine response and anti-tumor activity. | aacrjournals.org |
| Mice | Various | Augments antibody-mediated cytotoxicity (e.g., with Rituximab). | invivogen.com |
| Table 2: Summary of In Vivo Immunostimulatory Investigations of this compound in Preclinical Tumor Models. CTL refers to Cytotoxic T-Lymphocytes. |
Analysis of Cytokine and Chemokine Induction in Vivo
Current publicly available scientific literature does not provide specific data on the in vivo induction of cytokines and chemokines directly as a result of the administration of this compound or its derivatives. While research on other compounds, such as the HIV protein Tat or lipopolysaccharides, has shown the capacity to induce chemokine production in glial cells in vivo, similar dedicated studies for this compound are not presently found. nih.govnih.govresearchgate.netrug.nl Therefore, the direct impact of this compound-based compounds on the in vivo cytokine and chemokine profiles remains an area for future investigation.
Advanced Imaging Applications using this compound Radiotracers
The core structure of this compound has been instrumental in the development of radiotracers for non-invasive imaging of FAP-expressing tissues. By chelating radionuclides such as Gallium-68 (⁶⁸Ga) or Technetium-99m (⁹⁹ᵐTc), researchers have created potent agents for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging.
The preclinical assessment of this compound-based radiotracers has demonstrated their suitability for in vivo applications. These evaluations typically involve assessing the radiochemical purity, in vitro stability in human serum, and specific binding affinity to the FAP protein.
For instance, a ⁶⁸Ga-labeled DOTA-D-Alanine-BoroPro (also referred to as ⁶⁸Ga-iFAP) was synthesized with a radiochemical purity exceeding 95%. nih.govnih.govresearchgate.net In vitro stability analysis in human serum revealed minimal protein binding (0.5 ± 0.2% at 30 minutes and 0.8 ± 0.2% at 3 hours) and high radiochemical stability of over 97% at 3 hours. mdpi.com Similarly, another novel tracer, [⁶⁸Ga]Ga-SB04028, which incorporates a D-Ala-boroPro pharmacophore, was found to be considerably stable in the blood plasma of mice, with 46.6 ± 0.21% of the radioactivity remaining as the intact tracer 15 minutes post-injection. nih.gov
The binding specificity and affinity of these tracers for FAP are critical for their function. Competitive binding assays and enzymatic assays are employed to determine the half-maximal inhibitory concentration (IC₅₀), which is a measure of the tracer's potency. The D-alanine modification in the this compound structure has been shown to be well-tolerated by FAP. nih.govmdpi.com While N-acetyl-D-Ala-boroPro showed modest potency, modifications like N-(4-quinolinoyl)-D-Ala-boroPro resulted in a highly potent FAP inhibitor. nih.govmdpi.com The binding affinity of various this compound-based radiotracers for FAP has been quantified, demonstrating their high affinity and selectivity. mdpi.comnih.gov
Table 1: FAP Binding Affinities of this compound Derivatives and Related Compounds
| Compound/Tracer | IC₅₀ (nM) | Notes |
|---|---|---|
| ⁶⁸Ga-iFAP (⁶⁸Ga-DOTA-D-Alanine-BoroPro) | 0.57 | Determined in HCT116 cells. mdpi.com |
| natGa-SB04028 | 13.9 ± 1.29 | DOTA-conjugated ((R)-1-((6-(3-(piperazin-1-yl)propoxy)quinoline-4-carbonyl)-D-alanyl)pyrrolidin-2-yl)boronic acid. researchgate.net |
| natGa-SB02055 | 0.41 ± 0.06 | Glycine (B1666218) analogue of natGa-SB04028. researchgate.net |
| N-acetyl-D-Ala-boroPro | 2900 ± 600 | Modest FAP binding potency. nih.govmdpi.com |
| N-(pyridine-4-carbonyl)-D-Ala-boroPro | 36 ± 4.8 | Highly potent FAP inhibitor. nih.govmdpi.com |
| N-(4-quinolinoyl)-D-Ala-boroPro | 6.4 ± 1.4 | Superior FAP binding affinity. nih.govmdpi.com |
| N-(benzoyl)-D-Ala-boroPro | 54 ± 2.9 | FAP inhibitor. nih.govmdpi.com |
Biodistribution studies in animal models are essential to understand the uptake, retention, and clearance of this compound radiotracers from various organs and tissues. These studies provide insights into the tracer's in vivo behavior and its potential for imaging FAP-expressing tissues with high contrast.
Studies with ⁶⁸Ga-iFAP in murine models have shown rapid renal elimination. nih.govnih.govresearchgate.net The pharmacokinetic modeling of PET data allows for the estimation of physiological parameters such as blood flow, metabolism, and receptor concentration. yale.edu
In a preclinical study using a HEK293T:hFAP tumor-bearing mouse model, the biodistribution of [⁶⁸Ga]Ga-SB04028 was evaluated. researchgate.net The tracer demonstrated high tumor uptake and was primarily cleared through the renal system, as indicated by high accumulation in the bladder. researchgate.net A previously reported ⁹⁹ᵐTc-labeled D-Ala-boroPro tracer, [⁹⁹ᵐTc]Tc-iFAP, exhibited a tumor uptake of 7.05 ± 1.13 %ID/g (percent injected dose per gram of tissue) at 30 minutes post-injection in a Hep-G2 tumor model in mice. nih.govmdpi.com
Table 2: Biodistribution of [⁹⁹ᵐTc]Tc-iFAP in a Hep-G2 Tumor Model in Mice (%ID/g)
| Organ | 30 min post-injection | 2 hours post-injection |
|---|---|---|
| Tumor | 7.05 ± 1.13 | 5.18 ± 0.82 |
| Kidney | 11.18 ± 1.54 | 7.46 ± 1.02 |
Data adapted from reports on [⁹⁹ᵐTc]Tc-HYNIC-D-Ala-boroPro ([⁹⁹ᵐTc]Tc-iFAP). nih.govmdpi.comresearchgate.net
The favorable preclinical characteristics of this compound radiotracers have translated into successful visualization of FAP-expressing tissues in various animal models using PET and SPECT imaging. These imaging modalities provide both structural and functional information. nih.gov
PET/CT imaging with [⁶⁸Ga]Ga-SB04028 in mice bearing HEK293T:hFAP tumors showed clear tumor visualization with a high tumor uptake of 10.1 ± 0.42 %ID/g. researchgate.net This uptake was significantly higher than that of a reference FAP tracer, [⁶⁸Ga]Ga-PNT6555. researchgate.net The specificity of the tracer was confirmed in receptor blockade studies, where co-injection of a non-radiolabeled FAP inhibitor led to a significant reduction in tumor uptake. nih.gov
Similarly, ⁶⁸Ga-iFAP has been used to visualize glioblastoma, breast tumors, and prostate cancer in murine models. nih.govnih.govresearchgate.net Beyond oncology, this tracer was also able to visualize FAP expression in a non-malignant condition, specifically in a mouse model of myocardial infarction where FAP is transiently expressed during tissue remodeling. nih.govnih.govresearchgate.net The ability of these radiotracers to accumulate in FAP-positive tissues allows for non-invasive assessment of disease extent and activity.
Advanced Analytical and Computational Methodologies Applied to L Ala L Boropro Research
Spectroscopic Characterization
The unambiguous identification and characterization of L-Ala-L-boroPro and its analogues rely on a combination of sophisticated spectroscopic techniques. These methods are essential for confirming the chemical structure, purity, and behavior of the molecule in different environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the structural elucidation of dipeptidyl boronic acids.
¹H and ¹³C NMR are routinely used to confirm the presence of the alanine (B10760859) and proline residues and to ensure the integrity of the peptide backbone. nih.gov
¹⁹F NMR can be employed for analogues containing fluorine atoms, offering a sensitive probe to monitor the chemical environment and pH-dependence of the molecule. nih.gov
¹¹B NMR is particularly crucial for this class of compounds. It provides direct evidence of the boron atom's coordination state, which is critical for its mechanism of action. nih.govmdpi.com For instance, ¹¹B NMR can distinguish between the trigonal planar boronic acid and the tetrahedral boronate adduct formed upon binding to the catalytic serine of a target enzyme. nih.gov Studies on similar boronic acid inhibitors complexed with α-lytic protease have used ¹¹B NMR to directly confirm the formation of a tetrahedral boron adduct. nih.gov
¹⁷O NMR spectroscopy has also been applied to study boronic acids, providing further details on the electronic structure and equilibria in solution. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LC-MS) are indispensable for verifying the molecular weight and purity of synthesized this compound. These techniques confirm the elemental composition and are used to identify any impurities or degradation products. nih.gov
The table below summarizes the key spectroscopic methods used in the characterization of this compound and related compounds.
| Spectroscopic Technique | Information Obtained |
| ¹H and ¹³C NMR | Confirms the overall carbon-hydrogen framework and peptide structure. nih.gov |
| ¹¹B NMR | Determines the coordination state of the boron atom (trigonal vs. tetrahedral), crucial for understanding enzyme binding. nih.govmdpi.com |
| ¹⁹F NMR | Used for fluorinated analogues to probe the local chemical environment and molecular interactions. nih.gov |
| ¹⁷O NMR | Provides insights into the electronic structure and solution equilibria of the boronic acid moiety. rsc.org |
| Mass Spectrometry | Accurately determines molecular weight and elemental formula, confirming identity and purity. nih.gov |
X-ray Crystallography for Structural Elucidation of Enzyme-L-Ala-L-boroPro Complexes
Understanding the precise molecular interactions between this compound and its target enzymes is fundamental to explaining its inhibitory potency and selectivity. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques that provide atomic-resolution three-dimensional structures of these complexes.
While a crystal structure specifically for an this compound complex is not publicly available, the structure of the highly similar inhibitor Val-boroPro (VbP) in complex with its target Dipeptidyl Peptidase 9 (DPP9) offers a representative model of binding. Cryo-EM studies of the human NLRP1-DPP9 complex with VbP revealed that the inhibitor binds covalently to the catalytic serine residue (Ser730) in the enzyme's active site. nih.govresearchgate.net
Key interactions observed in the VbP-DPP9 complex, which are expected to be conserved for this compound, include:
Covalent Bond Formation: The boron atom of the inhibitor forms a reversible covalent bond with the hydroxyl oxygen of the catalytic serine, creating a tetrahedral boronate intermediate that mimics the transition state of peptide hydrolysis. researchgate.net
Hydrogen Bonding: The charged amino group of the valine (or alanine in this compound) residue interacts with the EE-loop of DPP9, which is also involved in coordinating the N-terminus of natural substrates. researchgate.net
Active Site Rearrangement: Ligand binding to DPP9 induces a significant conformational change. A 26-residue loop segment undergoes a disorder-to-order transition, forming an α-helix (the R-helix). This rearrangement is crucial for substrate and inhibitor binding. nih.govrcsb.org
These structural studies provide a detailed blueprint of the binding mode, highlighting the specific amino acid residues that are critical for inhibitor recognition. This information is invaluable for the rational design of new inhibitors with improved affinity and selectivity for DPP9 and other related proteases like Fibroblast Activation Protein (FAP).
Computational Chemistry and Molecular Docking for Binding Affinity Prediction and Design
Computational chemistry and molecular modeling have become essential tools in the study of enzyme inhibitors like this compound. These methods complement experimental data by predicting binding modes, estimating binding affinities, and guiding the design of new, more potent compounds.
Molecular Docking: This technique predicts the preferred orientation of an inhibitor when bound to the active site of a target protein. For this compound, docking simulations are used to place the molecule into the crystal structures of target enzymes such as DPP9 or FAP. These simulations can accurately replicate the covalent interaction between the boron atom and the catalytic serine. nih.gov Docking studies on dipeptidyl boronic acid inhibitors have shown that the compounds fit well into the active site pockets of their target proteasomes. nih.gov For instance, docking of a D-Ala-boroPro derivative into the active site of FAP helped to rationalize its binding affinity. nih.gov
Binding Affinity Prediction: After docking, scoring functions are used to estimate the binding free energy (or binding affinity) of the complex. More advanced methods, such as Density Functional Theory (DFT), can be used to perform quantum mechanical calculations on the active site to achieve a more accurate characterization of the binding energy. biorxiv.orgbiorxiv.org Computational studies on boronic acid derivatives have used DFT to analyze binding affinity within the enzyme's binding pocket. biorxiv.orgbiorxiv.org These predictions help prioritize which novel inhibitor designs should be synthesized and tested experimentally.
Pharmacophore Modeling: Based on the known interactions from crystal structures and docking, a pharmacophore model can be generated. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for potent inhibition, guiding the search for new chemical scaffolds. biorxiv.org
The following table outlines the computational approaches used in this compound research.
| Computational Method | Application in this compound Research | Predicted Parameters |
| Molecular Docking | Predicts the 3D structure of the enzyme-inhibitor complex and identifies key binding interactions. nih.govnih.govcput.ac.za | Binding pose, Intermolecular interactions |
| Binding Energy Calculation | Estimates the strength of the interaction between the inhibitor and the enzyme, often using scoring functions or advanced methods like DFT. biorxiv.orgbiorxiv.org | Binding affinity (e.g., kcal/mol), GOLD Score biorxiv.orgbiorxiv.org |
| Pharmacophore Modeling | Creates an abstract model of the essential features for binding to guide the design of new inhibitors. biorxiv.org | 3D arrangement of chemical features |
Development of High-Throughput Assays for Inhibitor Screening and Profiling
The discovery of novel and selective protease inhibitors related to this compound is greatly facilitated by high-throughput screening (HTS) assays. These assays allow for the rapid testing of large libraries of chemical compounds to identify those that inhibit the target enzyme's activity.
Fluorescence-Based Assays: Many HTS assays for proteases rely on fluorescence.
FRET Assays: Förster Resonance Energy Transfer (FRET) assays use a peptide substrate containing a fluorophore and a quencher. When the protease cleaves the substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence. This robust and reproducible method can be adapted for 96- or 384-well plates for HTS. nih.gov
Fluorescent Labeled Inhibitors of Serine Protease (FLISP): These kits use cell-permeable, non-cytotoxic fluorochrome-labeled inhibitors that bind covalently to active serine proteases. The level of retained fluorescence within the cell is proportional to the concentration of active enzymes, allowing for screening via flow cytometry or fluorescence plate readers. bio-rad-antibodies.comantibodiesinc.com
Advanced Screening Platforms: More recently, highly sensitive and specific platforms have been developed.
DNA-linked Inhibitor Antibody Assay (DIANA): This is a fast, qPCR-based method developed for HTS of FAP inhibitors. biorxiv.orgnih.gov It uses a detection probe that competes with test compounds for binding to the immobilized target enzyme. The amount of bound probe is quantified by qPCR, allowing for the rapid determination of inhibitor potency from a single experiment. biorxiv.org This method was successfully used to screen a library of 2,667 FDA-approved drugs for FAP inhibition in a few hours. biorxiv.orgnih.gov
The table below compares different HTS methodologies applicable to screening for inhibitors like this compound.
| Assay Type | Principle | Advantages |
| FRET-Based Assays | Cleavage of a peptide substrate separates a fluorophore-quencher pair, resulting in a detectable fluorescent signal. nih.govreactionbiology.com | Robust, reproducible, suitable for various proteases. nih.gov |
| FLISP™ Assays | A fluorescently labeled inhibitor covalently binds to active intracellular proteases, allowing for quantification of activity. bio-rad-antibodies.comantibodiesinc.com | Allows for analysis in live cells, non-cytotoxic. bio-rad-antibodies.comantibodiesinc.com |
| DNA-linked Inhibitor Antibody Assay (DIANA) | A DNA-linked probe competes with inhibitors for binding to the target enzyme; bound probe is quantified by qPCR. biorxiv.orgnih.gov | Extremely high throughput, high sensitivity, low sample consumption. biorxiv.org |
Emerging Research Directions and Future Translational Prospects of L Ala L Boropro
Rational Design of Highly Selective and Potent L-Ala-L-boroPro Analogues for Specific Therapeutic Targets
The rational design of this compound analogues is a cornerstone of ongoing research, aiming to enhance potency and selectivity for specific therapeutic targets, thereby minimizing off-target effects. A primary focus has been on discriminating between closely related enzymes like Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV (DPP-IV), both of which are targeted by this compound.
Strategic modifications at various positions of the this compound structure have been shown to significantly influence its inhibitory activity. For instance, substitutions at the P2 position (the L-alanine residue) are critical for selectivity. While L-amino acids at this position are generally well-tolerated, the introduction of D-amino acids, α,α-disubstituted amino acids, or glycine (B1666218) can dramatically decrease or abolish activity against certain enzymes. acs.org
A key strategy in achieving high potency is leveraging the covalent reversible interaction between the boronic acid moiety and the catalytic serine residue in the active site of target proteases. nih.gov This interaction can be fine-tuned through structural modifications to the peptide backbone and side chains to optimize the fit within the enzyme's binding pocket. For example, the development of dipeptidyl boronic acid proteasome inhibitors has shown that modifications to the amino acid components can yield compounds with IC50 values in the low nanomolar range, comparable to the approved drug bortezomib. nih.gov
Furthermore, research has demonstrated that modifications to the N-terminus of the dipeptide are crucial. N-terminal modifications, such as the addition of a quinolinoyl group, have been shown to significantly enhance the binding affinity for FAP. nih.gov For instance, N-(4-quinolinoyl)-D-Ala-boroPro was identified as a highly potent FAP inhibitor. nih.gov
The table below summarizes the inhibitory concentrations (IC50) of various this compound analogues against FAP, illustrating the impact of different structural modifications on potency.
| Compound/Analogue | Target | IC50 (nM) | Reference |
| natGa-SB02055 (N-(4-quinolinoyl)-Gly-boroPro based) | FAP | 0.41 ± 0.06 | nih.gov |
| natGa-SB04028 (N-(4-quinolinoyl)-D-Ala-boroPro based) | FAP | 13.9 ± 1.29 | nih.gov |
| natGa-PNT6555 | FAP | 78.1 ± 4.59 | nih.gov |
| N-acetyl-Gly-boroPro | FAP | 23 | nih.gov |
| N-acetyl-D-Ala-boroPro | FAP | 350 | nih.gov |
| N-(pyridine-4-carbonyl)-D-Ala-boroPro (ARI-3099) | FAP | 36 ± 4.8 | nih.gov |
| N-(4-quinolinoyl)-D-Ala-boroPro | FAP | 6.4 ± 1.4 | nih.gov |
| N-(benzoyl)-D-Ala-boroPro | FAP | 54 ± 2.9 | nih.gov |
Exploration of Non-Enzymatic Biological Roles and Protein-Protein Interactions
Beyond its well-documented role as a protease inhibitor, emerging research is beginning to explore the non-enzymatic biological functions of this compound and its analogues. The boronic acid moiety itself is a versatile functional group capable of interacting with biological molecules other than enzyme active sites. nih.gov
One promising area of investigation is the interaction of boronic acid-containing peptides with glycans on cell surfaces. nih.gov Specific carbohydrate structures, such as sialyl Lewis X, are overexpressed on various cancer cells and are involved in cell signaling and metastasis. nih.gov Peptides incorporating boronic acids could potentially be designed to selectively recognize and bind to these cancer-associated glycans, opening up possibilities for novel diagnostic and therapeutic applications. nih.gov
Furthermore, recent studies have highlighted the potential of peptide boronic acids to interact with immune cells, suggesting a role in modulating the immune system. sciencedaily.comuni-heidelberg.de This opens up a new frontier in synthetic immunology, where this compound analogues could be developed to intervene in immune responses, for example, in the context of immunotherapy. sciencedaily.comuni-heidelberg.de The boronic acid group can act as a chemical handle for further modifications, allowing for the creation of diverse peptide structures with tailored immunological activities. sciencedaily.comuni-heidelberg.de This could involve designing peptides that are recognized by specific immune receptors or that can be anchored to nanoparticles for targeted delivery to immune cells. sciencedaily.comuni-heidelberg.de
While direct evidence for this compound engaging in protein-protein interactions outside of an enzyme's active site is still emerging, the principles of such interactions are well-established. Interactions between a peptide and residues outside a protein's active site can influence binding affinity and allosteric regulation. researchgate.net It is conceivable that this compound analogues could be engineered to not only inhibit an enzyme but also modulate its interaction with other proteins, providing an additional layer of therapeutic control.
Development of this compound-Based Theranostic Agents for Integrated Diagnostics and Therapies
The unique properties of this compound have made it an attractive scaffold for the development of theranostic agents, which integrate diagnostic imaging and therapeutic functions into a single molecule. A significant area of progress has been the development of radiolabeled this compound analogues for Positron Emission Tomography (PET) imaging of FAP-expressing tumors.
By chelating a positron-emitting radionuclide like Gallium-68 (68Ga) to an this compound derivative, researchers have created PET tracers that can visualize FAP-positive cancers with high sensitivity and specificity. nih.govnih.gov These imaging agents allow for the non-invasive detection and characterization of tumors, providing valuable information for diagnosis, staging, and monitoring treatment response.
One such example is [68Ga]Ga-SB04028, a DOTA-conjugated N-(4-quinolinoyl)-D-Ala-boroPro analogue, which has shown clear tumor visualization and a high tumor-to-background ratio in preclinical models. nih.gov The biodistribution data for this and related compounds highlight their potential for clinical translation.
The table below presents the biodistribution data (% injected dose per gram of tissue - %ID/g) for several 68Ga-labeled this compound analogues in a preclinical tumor model.
| Organ | [68Ga]Ga-SB02055 (%ID/g) | [68Ga]Ga-SB04028 (%ID/g) | [68Ga]Ga-PNT6555 (%ID/g) | Reference |
| Blood | 3.13 ± 1.25 | 0.97 ± 0.03 | 1.11 ± 0.12 | nih.govresearchgate.net |
| Heart | 0.54 ± 0.14 | 0.23 ± 0.03 | 0.31 ± 0.05 | researchgate.net |
| Lungs | 0.76 ± 0.22 | 0.29 ± 0.04 | 0.42 ± 0.06 | researchgate.net |
| Liver | 0.54 ± 0.16 | 0.26 ± 0.03 | 0.33 ± 0.06 | researchgate.net |
| Spleen | 0.38 ± 0.08 | 0.13 ± 0.01 | 0.17 ± 0.03 | researchgate.net |
| Pancreas | 2.07 ± 0.83 | 0.17 ± 0.02 | 0.22 ± 0.03 | nih.govresearchgate.net |
| Kidneys | 3.01 ± 0.98 | 2.10 ± 0.33 | 2.45 ± 0.39 | researchgate.net |
| Muscle | 0.63 ± 0.20 | 0.21 ± 0.03 | 0.25 ± 0.04 | nih.govresearchgate.net |
| Bone | 1.14 ± 0.37 | 0.60 ± 0.04 | 0.69 ± 0.08 | nih.govresearchgate.net |
| Tumor | 1.08 ± 0.37 | 10.1 ± 0.42 | 6.38 ± 0.45 | nih.gov |
The successful development of these imaging agents paves the way for true theranostic applications. The same this compound scaffold could be labeled with a therapeutic radionuclide, such as Lutetium-177 or Actinium-225, to deliver targeted radiotherapy to FAP-expressing cancer cells. This approach would allow for patient selection based on PET imaging, followed by personalized radionuclide therapy, embodying the principles of precision medicine.
Strategies for Enhancing Bioavailability and Metabolic Stability in Advanced Preclinical Development
A significant hurdle in the clinical translation of peptide-based drugs, including this compound, is their often-poor oral bioavailability and metabolic instability. nih.gov Consequently, a key area of research is the development of strategies to overcome these limitations during advanced preclinical development.
One approach is the chemical modification of the peptide structure to enhance its stability against enzymatic degradation in the gastrointestinal tract and bloodstream. This can involve the incorporation of unnatural amino acids, cyclization of the peptide backbone, or PEGylation (the attachment of polyethylene (B3416737) glycol chains). researchgate.net For instance, replacing an amide bond with a more stable urea (B33335) scaffold has been shown to improve the pharmacokinetic properties of peptide boronic acids. mdpi.com
Prodrug strategies are also being actively explored. nih.gov This involves chemically modifying this compound to create an inactive precursor that is converted to the active drug in the body. This can improve absorption and distribution, and potentially reduce off-target toxicity. For example, a prodrug of a dipeptidyl boronic acid proteasome inhibitor was synthesized to improve its therapeutic index for solid tumors. mdpi.com
Formulation development plays a crucial role in enhancing bioavailability. mdpi.com The use of absorption enhancers, such as surfactants and chelators, can increase the permeability of the intestinal epithelium to peptide drugs. Advanced drug delivery systems, including liposomes, nanoparticles, and mucoadhesive polymers, can protect the drug from degradation and facilitate its transport across the gut wall.
Pharmacokinetic studies are essential in the preclinical phase to evaluate the absorption, distribution, metabolism, and excretion (ADME) of new this compound analogues. These studies provide critical data on parameters such as half-life and plasma exposure, guiding the selection of candidates with favorable pharmacokinetic profiles for further development. nih.gov For example, a pharmacokinetic study of a dipeptidyl boronic acid inhibitor constructed from β-amino acids showed a longer half-life compared to bortezomib. nih.gov
Q & A
Q. How can researchers separate L-Ala-L-boroPro diastereomers, and what analytical methods validate their purity?
this compound exists as diastereomers (L-L and L-D) due to its stereochemistry. Separation is achieved via reverse-phase HPLC using a C18 column with a gradient elution system. Post-separation, purity is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity. Contamination thresholds (e.g., <1% impurity) must be established to avoid skewed inhibition kinetics .
Q. What experimental protocols are recommended for quantifying this compound’s inhibitory activity against dipeptidyl peptidase IV (DP IV)?
Use preincubation assays: Mix DP IV with this compound without substrate to allow binding equilibrium. Add substrate (e.g., Gly-Pro-AMC) and measure residual enzyme activity via fluorescence. Calculate inhibition constants (Ki) using nonlinear regression models (e.g., Morrison equation) to account for tight-binding kinetics. Include controls for enzyme stability and inhibitor degradation over time .
Q. How do researchers address discrepancies in inhibition potency between synthetic batches of this compound?
Batch variability often stems from diastereomer contamination. Implement strict quality control:
- Use chiral HPLC to confirm enantiomeric purity.
- Validate inhibition assays with reference standards (e.g., pure L-L diastereomer).
- Report contamination levels in methods to contextualize potency differences .
Advanced Research Questions
Q. What experimental designs mitigate the impact of this compound’s instability on kinetic studies?
Design time-course experiments with staggered substrate addition to minimize inhibitor degradation. Use stopped-flow techniques for rapid mixing and real-time monitoring. For long-term studies, employ cryo-preserved enzyme-inhibitor complexes and validate stability via circular dichroism (CD) spectroscopy .
Q. How should researchers analyze contradictory data in this compound inhibition studies (e.g., non-linear dose-response curves)?
Non-linearity may arise from slow-binding kinetics or diastereomer interference. Apply global fitting models that integrate time-dependent inhibition parameters. Use statistical tools (e.g., Akaike Information Criterion) to compare competing kinetic models. Replicate experiments with rigorously purified diastereomers to isolate confounding variables .
Q. What methodologies ensure reproducibility in studies exploring this compound’s structure-activity relationships (SAR)?
Q. How can researchers model the time-dependent inhibition of DP IV by this compound?
Employ progress curve analysis under pseudo-first-order conditions. Fit data to the equation:
where . Use computational tools (e.g., DynaFit) to derive and values, ensuring corrections for enzyme inactivation .
Methodological Best Practices
- Data Reporting : Document preincubation times, diastereomer ratios, and solvent conditions to enable replication .
- Instrumentation : Calibrate HPLC systems with chiral standards and validate kinetic plate readers for fluorescence linearity .
- Ethical Compliance : Adhere to guidelines for reporting negative results (e.g., failed separation attempts) to reduce publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
